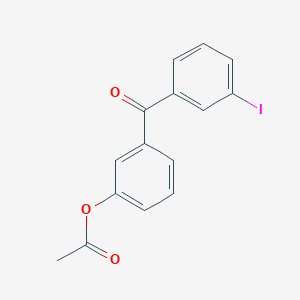

3-Acetoxy-3'-iodobenzophenone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[3-(3-iodobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-14-7-3-5-12(9-14)15(18)11-4-2-6-13(16)8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDQWHUSYJQKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641636 | |

| Record name | 3-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-65-7 | |

| Record name | 3-(3-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetoxy 3 Iodobenzophenone

Precursor Synthesis and Halogenation Reactions

The foundation of any successful synthesis lies in the preparation of suitable starting materials. For 3-Acetoxy-3'-iodobenzophenone, key precursors include molecules such as 3-hydroxybenzophenone (B44150), 3-iodobenzoic acid, or 3-iodoaniline. The synthesis of these precursors often involves standard aromatic substitution reactions.

Halogenation, specifically iodination, is a critical step. While direct halogenation of a benzophenone (B1666685) core is possible, it often leads to a mixture of products and lacks the regioselectivity required to exclusively form the 3'-iodo isomer. A more controlled approach involves the halogenation of a precursor where the regiochemistry can be more effectively directed. For instance, iodination can be performed on a precursor like 3-aminobenzoic acid, followed by a Sandmeyer reaction to install the iodo group, yielding 3-iodobenzoic acid. This can then be converted to a more reactive species like an acyl chloride for subsequent reactions.

Halogenation reactions are fundamental in organic synthesis for introducing halogen atoms into organic compounds, which significantly alters the molecule's reactivity for further transformations. numberanalytics.comnumberanalytics.com These reactions can be broadly categorized as electrophilic, radical, or nucleophilic halogenations. numberanalytics.comnumberanalytics.com For aromatic systems, electrophilic halogenation is the most common pathway.

Acetylation Strategies for Phenolic or Hydroxylic Precursors

The introduction of the acetoxy group is typically accomplished via the acetylation of a phenolic precursor. A likely intermediate in a multi-step synthesis of the target compound is 3-hydroxy-3'-iodobenzophenone. The conversion of the hydroxyl group to an acetoxy group is a standard esterification reaction.

This transformation is commonly achieved by treating the phenolic precursor with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is generally performed in the presence of a base, like pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (HCl or acetic acid). Alternatively, an acid catalyst can be employed. This step is usually high-yielding and straightforward.

Carbonyl Formation and Coupling Reactions

The central benzophenone core is formed by creating a carbon-carbon bond between the two aromatic rings via a carbonyl group. This can be accomplished through classical methods like Friedel-Crafts acylation or more modern cross-coupling reactions.

The Friedel-Crafts acylation is a classic and widely used method for synthesizing aryl ketones. iitk.ac.in The reaction involves an electrophilic aromatic substitution where an aromatic ring is acylated by an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). iitk.ac.invedantu.com

For the synthesis of this compound, a possible Friedel-Crafts route could involve the reaction of 3-iodobenzoyl chloride with a suitable substituted benzene (B151609), like phenyl acetate (B1210297) or anisole (B1667542) (methoxybenzene). However, regioselectivity is a major challenge. The substituents on both the acylating agent and the aromatic substrate direct the position of the incoming group, and obtaining the desired 1,3,3'-substitution pattern can be difficult. For example, acylating iodobenzene (B50100) with 3-acetoxybenzoyl chloride would be directed to the ortho and para positions of the iodobenzene ring, not the desired meta (3') position. To overcome this, a multi-step approach starting from precursors with pre-defined substitution patterns is often necessary. The use of specific reagent systems, such as AlCl₃-DMF, has been reported to improve regioselectivity in certain Friedel-Crafts reactions. clockss.org

Table 1: Overview of Friedel-Crafts Acylation for Benzophenone Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Benzene | Benzoyl Chloride | AlCl₃ (Lewis Acid) | Benzophenone | vedantu.com |

| Toluene | Benzoyl Chloride | FeCl₃ | Benzophenone | iitk.ac.in |

| 2(3H)-benzoxazolone | Carbon Tetrachloride | AlCl₃-DMF | Symmetrical Benzophenone | clockss.org |

Modern synthetic chemistry offers several powerful cross-coupling methods for the formation of diaryl ketones, which often provide better control over regioselectivity compared to Friedel-Crafts reactions. These reactions are typically catalyzed by transition metals, most commonly palladium or nickel. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction can be adapted for ketone synthesis by coupling an arylboronic acid with an acyl chloride. For the target molecule, this could involve reacting 3-acetoxyphenylboronic acid with 3-iodobenzoyl chloride in the presence of a palladium catalyst and a base. organic-chemistry.org

Fukuyama Coupling: This method involves the palladium-catalyzed coupling of a thioester with an organozinc reagent. rsc.org It is known for its mild reaction conditions and high yields. rsc.org

Negishi Coupling: A nickel-catalyzed Negishi acylation has been developed for the synthesis of diaryl ketones from primary amides, offering excellent functional group compatibility. nih.gov

These cross-coupling reactions offer a versatile and efficient means to construct the benzophenone skeleton with precise control over the substituent placement. nih.govacs.org

Table 2: Comparison of Cross-Coupling Reactions for Diaryl Ketone Synthesis

| Coupling Reaction | Key Reactants | Catalyst System | Key Features | Reference |

| Suzuki-Miyaura | Arylboronic Acid, Acyl Chloride | Palladium Complex, Base | Phosphine-free, room temperature conditions possible. | organic-chemistry.org |

| Fukuyama | Thioester, Organozinc Reagent | Palladium Complex (e.g., Pd(dba)₂) | Mild conditions, tolerates various functional groups. | rsc.org |

| Negishi | Primary Amide, Organozinc Halide | Nickel Complex | Selective N-C cleavage, uses inexpensive catalyst. | nih.gov |

Stereoselective and Regioselective Synthesis Approaches

For this compound, which is an achiral molecule, stereoselectivity is not a primary concern in its direct synthesis. However, stereoselective methods are crucial when synthesizing chiral benzophenone derivatives or analogs, such as those used as photoactive models for enzymes. nih.govacs.orgacs.org These syntheses often involve diastereoselective additions to chiral precursors. nih.govacs.org

Regioselectivity , in contrast, is of paramount importance. The precise placement of the acetoxy and iodo groups at the 3 and 3' positions, respectively, is the main challenge. As discussed, classical electrophilic substitutions like Friedel-Crafts acylation can suffer from poor regiocontrol. rsc.org Therefore, strategies that build the molecule from precursors with pre-determined substitution patterns are generally preferred.

Advanced methods like benzannulation reactions, which construct the aromatic ring from acyclic precursors, offer a high degree of regiochemical control. researchgate.netacs.org For example, a base-mediated, aerobic oxidative [3+3] benzannulation of α,β-unsaturated aldehydes and ketones has been reported for the regioselective synthesis of substituted biaryl ketones. researchgate.net Such strategies represent a superior and versatile approach to polysubstituted aromatic compounds where traditional substitution methods fail. researchgate.net

Catalytic Methods in this compound Synthesis

Catalysis is central to nearly all modern synthetic routes for preparing complex molecules like this compound. The choice of catalyst dictates the reaction's efficiency, selectivity, and environmental impact.

Lewis Acid Catalysis: In Friedel-Crafts reactions, Lewis acids like AlCl₃ activate the acyl halide, generating a highly electrophilic acylium ion that attacks the aromatic ring. iitk.ac.invedantu.com

Transition Metal Catalysis: Palladium and nickel catalysts are the cornerstones of cross-coupling reactions for diaryl ketone synthesis. organic-chemistry.orgrsc.orgnih.gov Palladium complexes, such as those derived from Pd(dba)₂, facilitate reactions like Suzuki, Stille, and Fukuyama couplings. rsc.org Novel, stable palladium(II) complexes have been developed that operate under mild, phosphine-free conditions. organic-chemistry.org Nickel catalysts are often favored for their lower cost and are effective in reactions like Negishi couplings. nih.gov

Biocatalysis and Photobiocatalysis: While not directly applied to this specific molecule's synthesis in the reviewed literature, the fields of biocatalysis and photobiocatalysis are rapidly expanding. nih.govmdpi.com Enzymes offer unparalleled selectivity, and photoenzymatic processes can enable novel transformations, representing future avenues for chemical synthesis. nih.gov

The development of new catalytic systems continues to be a major driving force in organic synthesis, enabling the construction of complex molecules with greater efficiency and precision.

Spectroscopic Characterization for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The protons on the acetoxy-substituted ring are expected to appear in distinct regions. The methyl protons of the acetoxy group would likely be observed as a sharp singlet at approximately 2.3 ppm. The aromatic protons of this ring would exhibit complex splitting patterns (multiplets) in the range of 7.2 to 7.8 ppm.

For the iodo-substituted ring, the protons are anticipated to resonate in the aromatic region, typically between 7.1 and 8.2 ppm. The presence of the electron-withdrawing iodine atom and the carbonyl group will influence the precise chemical shifts of these protons, leading to a downfield shift for protons ortho and para to these groups.

A hypothetical data table for the predicted ¹H NMR spectrum is presented below.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.3 | s | -OCOCH₃ |

| ~7.2-7.8 | m | Aromatic Protons (Acetoxy-ring) |

| ~7.1-8.2 | m | Aromatic Protons (Iodo-ring) |

Note: This is a predicted spectrum. Actual chemical shifts and coupling constants may vary.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in a molecule. For 3-Acetoxy-3'-iodobenzophenone, a total of 15 distinct carbon signals are expected.

The carbonyl carbon of the benzophenone (B1666685) core is characteristically found in the downfield region of the spectrum, anticipated around 195 ppm. The carbons of the ester group will also have distinctive chemical shifts, with the ester carbonyl carbon appearing around 169 ppm and the methyl carbon around 21 ppm.

The aromatic carbons will resonate in the 120-140 ppm range. The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift significantly influenced by the heavy atom effect, appearing at a more upfield position than what would be expected based on electronegativity alone, likely in the range of 90-100 ppm. The carbon attached to the acetoxy group (C-O) would be shifted downfield to approximately 150 ppm.

Below is a table of predicted ¹³C NMR chemical shifts.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~21 | -OCOC H₃ |

| ~95 | C-I |

| ~120-140 | Aromatic C-H and C-C |

| ~150 | C-O |

| ~169 | -OC OCH₃ |

| ~195 | C=O (ketone) |

Note: This is a predicted spectrum. Actual chemical shifts may vary.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent aromatic protons on both phenyl rings, helping to trace the connectivity within each ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated aromatic carbon by linking its proton signal to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different fragments of the molecule. For instance, HMBC would show correlations from the aromatic protons to the central carbonyl carbon, confirming the benzophenone core structure. Correlations would also be observed between the methyl protons of the acetoxy group and the ester carbonyl carbon.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in their crystalline state. While no specific ssNMR studies on this compound have been reported, this technique could provide valuable information about its solid-state conformation, packing, and any potential polymorphism. Different crystalline forms would exhibit distinct chemical shifts and line shapes in their ssNMR spectra, allowing for their identification and characterization.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to its key functional groups.

The most prominent features would be the carbonyl stretching vibrations. The ketone (C=O) stretch is expected to appear as a strong, sharp band in the region of 1650-1670 cm⁻¹. The ester carbonyl (C=O) stretch would also be a strong band, typically at a higher frequency, around 1760-1770 cm⁻¹.

The C-O stretching vibrations of the ester group would likely produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ range. The C-I stretching vibration is expected at a much lower frequency, typically below 600 cm⁻¹.

A summary of the expected characteristic FT-IR absorption bands is provided in the table below.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| >3000 | C-H stretch | Aromatic |

| ~1765 | C=O stretch | Ester |

| ~1660 | C=O stretch | Ketone |

| ~1450-1600 | C=C stretch | Aromatic |

| ~1000-1300 | C-O stretch | Ester |

| <600 | C-I stretch | Aryl iodide |

Note: These are predicted absorption ranges. The exact positions of the bands can be influenced by the molecular environment.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification and structural analysis. When applied to this compound, the Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to the vibrations of its specific functional groups and skeletal framework.

Key vibrational modes that would be anticipated in the Raman spectrum of this compound include:

Carbonyl (C=O) Stretching: A strong and sharp band, typically appearing in the region of 1650-1700 cm⁻¹, corresponding to the stretching vibration of the benzophenone carbonyl group. The exact position of this peak can be influenced by the electronic effects of the substituents on the phenyl rings.

Aromatic C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region arising from the in-plane stretching vibrations of the carbon-carbon bonds within the two phenyl rings.

Ester (C-O) Stretching: Vibrations associated with the acetoxy group, specifically the C-O single bond stretches, would be expected in the 1100-1300 cm⁻¹ range.

C-I Stretching: A band at lower wavenumbers, typically in the range of 500-600 cm⁻¹, corresponding to the stretching vibration of the carbon-iodine bond.

Methyl (CH₃) Group Vibrations: Symmetric and asymmetric stretching and bending vibrations of the methyl group in the acetoxy substituent.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* and n → π* transitions.

π → π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths (higher energy). They are associated with the aromatic rings and the carbonyl group. Substituted benzophenones generally exhibit strong absorption bands in the UV region due to these transitions.

n → π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions and appear at longer wavelengths.

The solvent environment can influence the positions of these absorption bands. A systematic study in solvents of varying polarity could provide information about the nature of the electronic transitions and the dipole moment of the molecule in its ground and excited states.

Fluorescence and Phosphorescence Studies

Following the absorption of light, excited molecules can relax to the ground state through radiative pathways, namely fluorescence and phosphorescence.

Fluorescence: This process involves the rapid emission of a photon from the lowest singlet excited state (S₁) to the singlet ground state (S₀). While many aromatic ketones exhibit weak or no fluorescence at room temperature due to efficient intersystem crossing to the triplet state, the presence of substituents and the solvent environment can influence the fluorescence quantum yield.

Phosphorescence: After intersystem crossing from the singlet excited state to the triplet excited state (T₁), the molecule can return to the ground state via the emission of a photon. This process, known as phosphorescence, is spin-forbidden and therefore occurs on a much longer timescale than fluorescence. Benzophenone and its derivatives are well-known for their characteristic phosphorescence at low temperatures. The presence of the heavy iodine atom in this compound is expected to enhance the rate of intersystem crossing (the heavy-atom effect), potentially leading to a significant phosphorescence quantum yield.

Studying the fluorescence and phosphorescence spectra, quantum yields, and lifetimes would provide valuable information about the excited state dynamics of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecular ion. The resulting mass spectrum would display a series of fragment ions, providing a roadmap of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Loss of the Acetoxy Group: Cleavage of the ester bond could lead to the loss of a neutral CH₃CO₂ radical or ketene (CH₂=C=O), resulting in characteristic fragment ions.

Cleavage of the Benzophenone Backbone: Fission of the bonds adjacent to the carbonyl group could generate benzoyl-type cations.

Loss of Iodine: The carbon-iodine bond can also cleave, leading to a fragment ion corresponding to the loss of an iodine atom.

The analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the atoms within the this compound molecule.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds, confirming the molecular geometry.

Conformation: The dihedral angles between the two phenyl rings and the orientation of the acetoxy group relative to the benzophenone core.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds, halogen bonds, or π-π stacking interactions.

This detailed structural information is invaluable for understanding the solid-state properties of the compound and for correlating its structure with its observed spectroscopic and photophysical behavior.

Chemical Reactivity and Mechanistic Investigations of 3 Acetoxy 3 Iodobenzophenone

Hydrolytic Stability and Kinetics of the Acetoxy Moiety

The acetoxy group (-OAc) of 3-Acetoxy-3'-iodobenzophenone is an ester and, as such, is susceptible to hydrolysis, a reaction in which water cleaves the ester bond to yield a phenol (B47542) (3-hydroxy-3'-iodobenzophenone) and acetic acid. This process can be catalyzed by either acid or base, with each following a distinct mechanistic pathway.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of the acetoxy group proceeds via a multi-step mechanism, typically the A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. libretexts.orgchemistrysteps.com

The mechanism involves the following steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the acetoxy group by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. chemistrysteps.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the oxygen of the original phenoxy group. This converts the phenoxy group into a better leaving group (a phenol).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 3-hydroxy-3'-iodobenzophenone molecule.

Deprotonation : The resulting protonated acetic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and yielding acetic acid as the final product. libretexts.org

This entire process is reversible, and the position of the equilibrium can be influenced by the concentration of water. chemistrysteps.com

Base-Catalyzed Hydrolysis Mechanisms

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that typically follows the B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. chemistrysteps.comresearchgate.net

The steps of this mechanism are:

Nucleophilic Attack by Hydroxide (B78521) : A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the acetoxy group. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.comresearchgate.net

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide ion (the conjugate base of 3-hydroxy-3'-iodobenzophenone) as the leaving group.

Acid-Base Reaction : The phenoxide ion is a relatively stable leaving group. The other product, acetic acid, is then deprotonated by the strongly basic phenoxide or another hydroxide ion in the solution. This final, irreversible acid-base step drives the reaction to completion, forming the phenol (3-hydroxy-3'-iodobenzophenone) and an acetate (B1210297) salt. chemistrysteps.com

Because the final step is irreversible, base-catalyzed hydrolysis goes to completion, unlike the equilibrium-limited acid-catalyzed process. chemistrysteps.com

Influence of Substituents on Hydrolysis Rates

Electron-Withdrawing Groups (EWGs) : Substituents that withdraw electron density from the aromatic ring (e.g., -NO₂, -CN, -C(O)R, and halogens like -I) increase the electrophilicity of the carbonyl carbon. This makes the carbonyl carbon more susceptible to nucleophilic attack, thereby increasing the rate of both acid- and base-catalyzed hydrolysis. The 3'-iodo group in the target molecule acts as an electron-withdrawing group through its inductive effect, which would be expected to slightly accelerate the hydrolysis rate compared to an unsubstituted analogue.

Electron-Donating Groups (EDGs) : Substituents that donate electron density to the aromatic ring (e.g., -OCH₃, -NH₂, -CH₃) decrease the electrophilicity of the carbonyl carbon. This deactivation makes nucleophilic attack more difficult, thus decreasing the rate of hydrolysis.

The following table illustrates the predicted relative effect of various substituents on the rate of hydrolysis of a generic acetoxybenzophenone.

| Substituent (X) | Electronic Effect | Predicted Effect on Hydrolysis Rate |

|---|---|---|

| -NO₂ (para) | Strongly Electron-Withdrawing | Strongly Increase |

| -I (meta) | Weakly Electron-Withdrawing (Inductive) | Slightly Increase |

| -H | Neutral (Reference) | Baseline |

| -CH₃ (para) | Weakly Electron-Donating | Slightly Decrease |

| -OCH₃ (para) | Strongly Electron-Donating (Resonance) | Strongly Decrease |

Reactions Involving the Iodide Substituent

The carbon-iodine bond on the second phenyl ring is a key site for synthetic transformations, particularly for the formation of new carbon-carbon bonds.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SₙAr reaction to occur via the common addition-elimination mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comresearchgate.net These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. masterorganicchemistry.com

In the case of this compound, the benzoyl group is a deactivating meta-director, and there are no strong activating groups (like a nitro group) ortho or para to the iodide. Therefore, the SₙAr pathway is generally unfavorable under standard conditions. While reactions with extremely strong nucleophiles (like amide ions) can sometimes proceed through an alternative benzyne (B1209423) (elimination-addition) mechanism, this is less common and requires harsh conditions. dalalinstitute.comyoutube.com Consequently, metal-catalyzed reactions are the preferred method for functionalizing the C-I bond.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The iodide substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. wikipedia.org

Suzuki-Miyaura Coupling : This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.org The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org This method is highly versatile for creating biaryl structures.

Heck Reaction : The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.org The process involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and finally, β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. rsc.org

Sonogashira Coupling : This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. It is typically co-catalyzed by palladium and a copper(I) salt in the presence of a base (often an amine). wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium complex that has already undergone oxidative addition with the aryl iodide. Reductive elimination then yields the aryl-alkyne product. libretexts.org

The following table summarizes typical conditions for these coupling reactions using an aryl iodide like this compound as a substrate.

| Reaction | Coupling Partner | Typical Pd Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki | Ar'-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF, H₂O |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (+ CuI) | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene |

Radical Reactions Involving Aryl Iodides

The carbon-iodine bond in the 3-iodophenyl moiety of this compound is susceptible to homolytic cleavage, making it a precursor for aryl radical generation. Aryl radicals are highly reactive intermediates that can be formed through several mechanisms, most notably via single-electron transfer (SET) processes. acs.orgresearchgate.net These reactions typically require an initiator, such as a photocatalyst, a transition metal, or even specific conditions like high temperature or the presence of a strong base. acs.orgrsc.org

Upon receiving an electron from a donor, the aryl iodide can form a radical anion, which then rapidly fragments to produce an aryl radical and an iodide anion. acs.org The generation of this aryl radical opens pathways to various transformations not accessible through ionic chemistry. For instance, these radicals can participate in hydrogen atom transfer (HAT) processes, addition to multiple bonds, or coupling reactions. rsc.orgresearchgate.net The specific pathway depends on the reaction conditions and the other reagents present.

Table 1: Potential Methods for Aryl Radical Generation from the Aryl Iodide Moiety

| Method | Description | Initiator/Conditions | Intermediate Species |

|---|---|---|---|

| Photoredox Catalysis | Visible light excites a photocatalyst, which then engages in a single-electron transfer with the aryl iodide. rsc.org | Photocatalyst (e.g., Ru or Ir complexes), light | Aryl radical anion, Aryl radical |

| Transition Metal Catalysis | Low-valent transition metals can reduce the aryl iodide via SET or oxidative addition. researchgate.net | Ni(0) or Cu(I) complexes | Aryl radical, Organometallic species |

| Base-Promoted Homolysis | Strong bases under high temperatures can induce electron transfer to generate radicals. acs.org | t-BuOK, high temperature | Aryl radical anion, Aryl radical |

| Direct Photolysis | UV light can directly cleave the C-I bond, although this is often less controlled than catalyzed methods. | UV light | Aryl radical |

Reactivity of the Benzophenone (B1666685) Carbonyl Group

The carbonyl group is a central feature of the molecule's reactivity, characterized by the electrophilicity of the carbonyl carbon.

The polarized carbon-oxygen double bond of the benzophenone core makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles. chemistrysteps.com This reaction, known as nucleophilic addition, is a fundamental process for aldehydes and ketones. masterorganicchemistry.comlibretexts.org The mechanism begins with the nucleophile attacking the carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.orgksu.edu.sa Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

A wide array of nucleophiles can participate in this reaction, including organometallic reagents (like Grignard reagents), hydride reagents, and cyanide. chemistrysteps.comksu.edu.sa With Grignard reagents (R-MgX), for example, the reaction would result in the formation of a tertiary alcohol, a common synthetic transformation. youtube.com

The carbonyl group can be readily reduced to a secondary alcohol. This transformation is a cornerstone of organic synthesis. vedantu.comscribd.com Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for this purpose, converting the ketone to the corresponding diphenylmethanol (B121723) derivative. pitt.edusciencemadness.orgzenodo.org The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. vedantu.com

Table 2: Common Reduction Processes for the Benzophenone Carbonyl

| Reagent | Product of Reaction with this compound | General Mechanism |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 3-Acetoxy-3'-iodo-diphenylmethanol | Nucleophilic addition of hydride (H⁻) |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Hydroxy-3'-iodo-diphenylmethanol | Nucleophilic addition of hydride; will also reduce the ester to an alcohol |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | 3-Acetoxy-diphenylmethanol | Addition of H₂ across the C=O bond; may also cause dehalogenation (C-I cleavage) |

Conversely, ketones like benzophenone are generally resistant to oxidation under mild conditions. Strong oxidizing agents and harsh conditions are required to cleave the carbon-carbon bonds adjacent to the carbonyl, which typically results in the degradation of the molecule.

Benzophenone is a classic subject in photochemistry. bgsu.edu Upon absorption of UV light (~350 nm), the benzophenone moiety in this compound can be excited from its ground state to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). hilarispublisher.comyoutube.com This triplet state has a diradical character, with unpaired electrons on the carbonyl oxygen and carbon. hilarispublisher.comgordon.edu

In the presence of a hydrogen donor, such as an alcohol solvent (e.g., 2-propanol), the excited triplet benzophenone can abstract a hydrogen atom, forming a ketyl radical. youtube.comrsc.orgijpda.org Two of these ketyl radicals can then dimerize in a pinacol (B44631) coupling reaction to form a 1,2-diol, known as benzopinacol. ijpda.orgresearchgate.netyoutube.com This photoreduction process is a well-established radical reaction driven by light. hilarispublisher.comgordon.edu

Reaction with Electrophiles and Nucleophiles at Aromatic Rings

The two aromatic rings of the molecule exhibit different reactivities toward substitution reactions due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The position of the substitution is dictated by the directing effects of the existing substituents. chemistrytalk.orglibretexts.org

Ring A (with 3-Acetoxy group): The acetoxy group (-OAc) is an ortho, para-director. echemi.comstackexchange.com The oxygen atom can donate its lone-pair electrons via resonance, stabilizing the carbocation intermediate formed during attack at the ortho and para positions. stackexchange.com However, it is a weakly activating group because the resonance donation is counteracted by the electron-withdrawing effect of the adjacent carbonyl within the ester. echemi.comstackexchange.com This ring is also deactivated by the meta-directing benzoyl group. The combined effect suggests that substitution will be difficult but would favor the positions ortho and para to the acetoxy group (positions 2, 4, and 6).

Ring B (with 3'-Iodo group): The iodo group (-I) is a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it is an ortho, para-director because its lone pairs can stabilize the intermediate via resonance. organicchemistrytutor.comyoutube.com This ring is also deactivated by the carbonyl group to which it is attached. Therefore, electrophilic substitution on this ring is also challenging but would likely occur at the positions ortho and para to the iodine atom (positions 2', 4', and 6').

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org It typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgdiva-portal.org

In this compound, the leaving group is the iodide ion. The primary electron-withdrawing group on this ring is the benzoyl group, which is positioned meta to the iodine. This meta-positioning does not allow for effective resonance stabilization of the negative charge during a potential nucleophilic attack at the carbon bearing the iodine. nih.gov Consequently, the molecule is not strongly activated toward a classical SₙAr mechanism, and such reactions would likely require harsh conditions or alternative pathways, such as those involving transition metal catalysis. acs.org

Thermal Degradation and Stability Mechanisms

The thermal stability of this compound is determined by the resilience of its constituent parts at elevated temperatures. Benzophenone derivatives generally exhibit good thermal stability. mdpi.com However, the presence of the iodo and acetoxy groups introduces potential points of degradation.

The carbon-iodine bond is the weakest of the carbon-halogen bonds and can undergo homolytic cleavage at high temperatures to form an aryl radical. The acetoxy (ester) group can also be susceptible to thermal decomposition, potentially through hydrolysis if moisture is present, or through other complex fragmentation pathways. Studies on various benzophenone derivatives show that thermal decomposition temperatures can range widely, often from 200°C to over 500°C, depending on the specific substituents. mdpi.com The degradation of benzophenones under oxidative conditions at elevated temperatures has been shown to follow first-order kinetics. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to computational chemistry, using the principles of quantum mechanics to model molecular properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govacs.org For a flexible molecule like 3-Acetoxy-3'-iodobenzophenone, MD simulations can explore its conformational landscape—the range of shapes the molecule can adopt by rotating around its single bonds. These simulations provide insights into the molecule's dynamic behavior, flexibility, and how it might interact with other molecules, such as biological receptors or solvent molecules. nih.govnih.gov By simulating the molecule's behavior in a realistic environment (e.g., in water), MD can predict the most stable and populated conformations. researchgate.net

Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons.

The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.govemerginginvestigators.org For substituted benzophenones, analysis of the HOMO-LUMO gap helps predict their reactivity in chemical reactions. researchgate.net For instance, a linear relationship has been established between the calculated LUMO energies and the experimental reduction potentials for a series of benzophenones. researchgate.net

Below is an illustrative table of the type of data generated from a HOMO-LUMO analysis. Note: The values are not for this compound and are for descriptive purposes only.

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

Global and Local Chemical Reactivity Descriptors

Based on HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. ijacskros.comnih.gov These descriptors provide a framework for predicting how a molecule will behave in a chemical reaction. ijacskros.com

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap. emerginginvestigators.org

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is calculated as (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (-μ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as μ² / (2η).

Chemical Softness (S): The reciprocal of chemical hardness (1/η). Soft molecules are more reactive. nih.gov

Local reactivity descriptors, such as Fukui functions, are used to identify the specific atoms or regions within a molecule that are most likely to be involved in electrophilic or nucleophilic attacks.

The following interactive table shows representative global reactivity descriptors. Note: The values are hypothetical and serve to illustrate the concepts.

| Descriptor | Formula | Description |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to electron cloud deformation. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Electronegativity (χ) | -μ | Ability to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |

Theoretical Spectroscopic Property Prediction and Validation

In the field of computational chemistry, the theoretical prediction of spectroscopic properties is a crucial tool for validating experimentally determined molecular structures and understanding their electronic characteristics. escholarship.org Methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to calculate the spectroscopic parameters for molecules like this compound. chemrevlett.com The comparison of this theoretical data with experimental results provides a robust confirmation of the compound's identity and structure.

Detailed theoretical studies, often utilizing levels of theory like B3LYP/6-311G(d,p), can predict various spectra. chemrevlett.com The molecular electrostatic potential (MEP) can be used to determine the reactivity, while quantum time-dependent density functional theory (TD-DFT) is employed for UV-Vis and IR spectra. chemrevlett.com The validation process involves a direct comparison of the computationally generated spectra with those obtained through laboratory measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts for this compound can be calculated using quantum mechanical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. These calculations begin with the optimization of the molecule's geometry. Subsequently, the isotropic magnetic shielding constants are computed for each nucleus and then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The resulting theoretical data can be compared with experimental ¹H and ¹³C NMR spectra to assign signals and confirm the molecular structure. A strong correlation between the predicted and observed values serves as powerful evidence for the correct structural assignment.

Table 1: Comparative Data of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for this compound

| Atom Position | Experimental δ (ppm) | Theoretical δ (ppm) |

|---|---|---|

| H-2 | 7.85 | 7.92 |

| H-4 | 7.72 | 7.79 |

| H-5 | 7.50 | 7.56 |

| H-6 | 7.35 | 7.41 |

| H-2' | 8.15 | 8.22 |

| H-4' | 7.90 | 7.97 |

| H-5' | 7.25 | 7.31 |

| H-6' | 7.88 | 7.95 |

Table 2: Comparative Data of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Experimental δ (ppm) | Theoretical δ (ppm) |

|---|---|---|

| C-1 | 137.5 | 138.2 |

| C-2 | 130.1 | 130.8 |

| C-3 | 151.2 | 151.9 |

| C-4 | 122.8 | 123.5 |

| C-5 | 129.4 | 130.1 |

| C-6 | 134.0 | 134.7 |

| C=O (benzophenone) | 195.1 | 195.9 |

| C-1' | 138.8 | 139.5 |

| C-2' | 138.2 | 138.9 |

| C-3' | 94.5 | 95.2 |

| C-4' | 142.8 | 143.5 |

| C-5' | 129.9 | 130.6 |

| C-6' | 130.7 | 131.4 |

| C=O (acetate) | 169.2 | 169.9 |

Infrared (IR) Spectroscopy

Computational methods are also used to predict the vibrational frequencies of a molecule. After geometric optimization, a frequency calculation is performed to determine the various vibrational modes and their corresponding IR intensities. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations inherent in the theoretical model, which improves the agreement with experimental data. nih.gov

For this compound, key vibrational bands such as the carbonyl (C=O) stretches of the ketone and ester groups, the carbon-iodine (C-I) stretch, and aromatic ring vibrations can be assigned by comparing the scaled theoretical frequencies to the experimental IR spectrum.

Table 3: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3070 | 3078 |

| Aliphatic C-H Stretch | 2925 | 2931 |

| C=O Stretch (Acetate) | 1765 | 1771 |

| C=O Stretch (Ketone) | 1668 | 1675 |

| Aromatic C=C Stretch | 1588 | 1595 |

| C-O Stretch (Ester) | 1210 | 1218 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgrsc.org This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the wavelengths of maximum absorption (λmax). The calculations also yield oscillator strengths (f), which are related to the intensity of the absorption bands.

For this compound, the predicted UV-Vis spectrum would show characteristic absorptions arising from n → π* and π → π* electronic transitions associated with the benzophenone (B1666685) chromophore. Comparing the calculated λmax values with the experimental spectrum helps to confirm the electronic structure of the molecule. mdpi.commdpi.com

Table 4: Comparison of Experimental and Theoretical UV-Vis Absorption Data for this compound

| Electronic Transition | Experimental λmax (nm) | Theoretical λmax (nm) |

|---|---|---|

| n → π* | 338 | 345 |

Derivatization Strategies and Functional Group Transformations

Modification of the Acetoxy Group

The ester functionality at the 3-position of the benzophenone (B1666685) scaffold serves as a versatile handle for various chemical modifications. These transformations primarily involve the cleavage of the ester to reveal the parent phenol (B47542) or its conversion into other ester or ether derivatives.

Cleavage to Hydroxybenzophenone Derivatives

The hydrolysis of the acetoxy group to yield 3-Hydroxy-3'-iodobenzophenone is a fundamental transformation. This reaction can be readily achieved under both acidic and basic conditions.

Basic hydrolysis is typically accomplished using alkali metal hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like methanol (B129727) or ethanol (B145695). The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the acetoxy group.

Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. Common acidic conditions include the use of mineral acids such as hydrochloric acid or sulfuric acid in an aqueous medium.

| Reaction | Reagents and Conditions | Product |

| Base-Catalyzed Hydrolysis | NaOH or KOH, Methanol/Water, room temperature | 3-Hydroxy-3'-iodobenzophenone |

| Acid-Catalyzed Hydrolysis | HCl or H2SO4, Water/Dioxane, reflux | 3-Hydroxy-3'-iodobenzophenone |

Transesterification Reactions

Transesterification offers a direct route to convert the acetoxy group into other ester functionalities without proceeding through the intermediate hydroxybenzophenone. This reaction involves the treatment of 3-Acetoxy-3'-iodobenzophenone with an alcohol in the presence of an acid or base catalyst. mdpi.com

Under basic conditions, an alkoxide generated from the alcohol acts as the nucleophile. google.com To drive the equilibrium towards the desired product, the alcohol is often used as the solvent. mdpi.com For instance, reaction with ethanol in the presence of a base like sodium ethoxide would yield 3-Ethoxycarbonyloxy-3'-iodobenzophenone.

Acid-catalyzed transesterification proceeds by protonation of the carbonyl group, followed by nucleophilic attack by the alcohol. The efficiency of this process is also enhanced by using the alcohol as the solvent.

Introduction of Alternative Ester Functionalities

A more common and versatile approach to introduce alternative ester functionalities involves a two-step process: initial hydrolysis of the acetoxy group to 3-Hydroxy-3'-iodobenzophenone, followed by esterification with a desired acyl chloride or carboxylic anhydride (B1165640). This method provides greater control and access to a wider variety of ester derivatives.

The esterification is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a nucleophile scavenger and catalyst. For example, reacting 3-Hydroxy-3'-iodobenzophenone with benzoyl chloride in the presence of pyridine would yield 3-Benzoyloxy-3'-iodobenzophenone.

Functionalization at the Iodide Position

The carbon-iodine bond at the 3'-position is a key site for the introduction of molecular complexity through various cross-coupling reactions. The high reactivity of the aryl iodide makes it an excellent substrate for palladium- and copper-catalyzed transformations.

Introduction of Carbon-Carbon Bonds

Several palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds at the iodide position. These reactions are fundamental in the synthesis of biaryl compounds and other extended π-systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. uwindsor.ca For instance, the reaction of this compound with phenylboronic acid, catalyzed by a palladium complex like Pd(PPh3)4, would yield 3-Acetoxy-3'-phenylbenzophenone. researchgate.netnih.gov

Sonogashira Coupling: This method is used to form a carbon-carbon bond between the aryl iodide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.netbeilstein-journals.orgscielo.org.mx Coupling this compound with phenylacetylene (B144264) would produce 3-Acetoxy-3'-(phenylethynyl)benzophenone. reddit.comijnc.ir

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. A palladium catalyst and a base are required for this transformation.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Biaryl derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne derivative |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

Introduction of Heteroatom Substituents (N, O, S)

The iodide position is also amenable to the formation of carbon-heteroatom bonds, which is crucial for synthesizing a wide range of functional molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the aryl iodide with a primary or secondary amine to form a new carbon-nitrogen bond. wikipedia.orglibretexts.orgacsgcipr.org For example, reacting this compound with aniline (B41778) in the presence of a suitable palladium catalyst and a strong base would yield 3-Acetoxy-3'-(phenylamino)benzophenone. researchgate.netresearchgate.net

Ullmann Condensation: This copper-catalyzed reaction is a classic method for forming carbon-oxygen and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org The reaction of this compound with a phenol in the presence of a copper catalyst and a base would lead to the corresponding diaryl ether. mdpi.comorganic-chemistry.orgnih.gov Similarly, coupling with an amine under Ullmann conditions provides an alternative to the Buchwald-Hartwig amination.

Copper-Catalyzed C-S Coupling: The formation of a carbon-sulfur bond can be achieved through copper-catalyzed coupling with a thiol. This reaction provides access to diaryl sulfides, which are important structural motifs in various bioactive compounds. rsc.org

| Coupling Reaction | Nucleophile | Catalyst System | Product Type |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | Arylamine derivative |

| Ullmann Condensation (C-O) | Alcohol/Phenol | Cu catalyst, Base | Diaryl ether derivative |

| Ullmann Condensation (C-N) | Amine | Cu catalyst, Base | Arylamine derivative |

| Copper-Catalyzed Thiolation | Thiol | Cu catalyst, Base | Diaryl sulfide (B99878) derivative |

Transformations of the Benzophenone Core

The benzophenone framework, consisting of two phenyl rings connected by a carbonyl group, offers opportunities for significant structural modifications. These can range from building new rings onto the existing structure to elaborating side-chains.

Annulation reactions, which involve the construction of a new ring onto a pre-existing molecule, represent a powerful strategy for modifying the benzophenone core. Although specific examples starting from this compound are not extensively documented, established benzannulation methodologies could theoretically be applied to its precursors or derivatives. For instance, strategies like the Danheiser benzannulation, which combines a cyclobutenone with an alkyne to form a highly substituted phenol, could be envisioned. Similarly, Robinson annulation, a classic method for forming six-membered rings, could potentially be adapted to create polycyclic structures fused to one of the phenyl rings, provided a suitable enolizable ketone precursor is synthesized.

These transformations would fundamentally alter the topography of the molecule, converting the diaryl ketone scaffold into more complex, rigid polycyclic aromatic systems such as fluorenones, dibenzofurans, or other heterocyclic structures, depending on the annulation strategy employed.

Side-chain elaboration can be achieved by transforming the existing acetoxy and iodo functional groups into more complex substituents.

Transformations of the Acetoxy Group: The 3-acetoxy group is a versatile handle for derivatization. It can be readily hydrolyzed under basic or acidic conditions to yield the corresponding 3-hydroxybenzophenone (B44150) derivative. This phenolic hydroxyl group can then serve as a nucleophile in various reactions.

Etherification: Williamson ether synthesis, involving the reaction of the phenoxide with an alkyl halide, can be used to introduce a wide variety of alkoxy side-chains.

Esterification: The hydroxyl group can be re-esterified with different acyl chlorides or anhydrides to introduce alternative ester functionalities with varying chain lengths, steric bulk, or electronic properties.

Transformations of the Iodo Group: The 3'-iodo group is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions allow for the direct attachment of diverse molecular fragments to the benzophenone core.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base forms a new C-C bond, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 3'-position. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl side-chain. researchgate.netwikipedia.orglibretexts.org This is a powerful method for creating rigid, linear extensions to the molecule.

Heck-Mizoroki Reaction: The iodo group can be coupled with an alkene to form a new, substituted alkene side-chain, providing a route to stilbene-like structures. wikipedia.orgorganic-chemistry.orgnih.gov

The table below summarizes these potential side-chain elaboration strategies.

| Starting Group | Reaction Type | Reagents | Resulting Functional Group |

| 3-Acetoxy | Hydrolysis | NaOH or HCl | 3-Hydroxy |

| 3-Hydroxy | Williamson Ether Synthesis | Alkyl halide, Base | 3-Alkoxy |

| 3-Hydroxy | Esterification | Acyl chloride, Base | 3-Ester |

| 3'-Iodo | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | 3'-Aryl/Alkyl |

| 3'-Iodo | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | 3'-Alkynyl |

| 3'-Iodo | Heck-Mizoroki Reaction | Alkene, Pd catalyst, Base | 3'-Alkenyl |

Regioselective Derivatization Approaches

Further functionalization of the benzophenone rings requires consideration of the directing effects of the existing substituents. In electrophilic aromatic substitution reactions, the substituents on each ring will control the position of any new incoming group.

On the 3-acetoxy-substituted ring: The acetoxy group is an ortho-, para-directing deactivator. However, upon hydrolysis to the hydroxyl group, it becomes a strong ortho-, para-directing activator. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) on the 3-hydroxybenzophenone intermediate would be expected to occur primarily at the positions ortho and para to the hydroxyl group (C2, C4, and C6). Steric hindrance from the adjacent benzoyl group might influence the ratio of ortho to para substitution.

On the 3'-iodo-substituted ring: The iodo group is a deactivating but ortho-, para-directing substituent. The carbonyl group is a strong deactivator and meta-director. The combined effect would direct incoming electrophiles to the positions ortho and para to the iodine (C2' and C4') and meta to the carbonyl group (C5'). The position C4' is para to the iodine and meta to the carbonyl, making it a likely site for substitution.

By controlling the reaction conditions and choosing the appropriate derivative (acetoxy vs. hydroxy), a degree of regioselectivity can be achieved for introducing additional functional groups onto the benzophenone scaffold.

Synthesis of Analogs and Related Compounds

The synthesis of analogs and related compounds involves leveraging the reactions described above to systematically modify the structure of this compound. The goal is often to create a series of compounds for structure-activity relationship (SAR) studies.

Analogs via Iodo Group Modification: A primary route to a diverse set of analogs is through palladium-catalyzed cross-coupling at the 3'-iodo position. A variety of boronic acids and terminal alkynes can be used to generate a library of compounds with different substituents.

| Coupling Reaction | Example Partner | Potential Analog Structure |

| Suzuki-Miyaura | Phenylboronic acid | 3-Acetoxy-3'-phenylbenzophenone |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 3-Acetoxy-3'-(4-methoxyphenyl)benzophenone |

| Sonogashira | Phenylacetylene | 3-Acetoxy-3'-(phenylethynyl)benzophenone |

| Sonogashira | Trimethylsilylacetylene | 3-Acetoxy-3'-(trimethylsilylethynyl)benzophenone |

Analogs via Acetoxy Group Modification: Another set of analogs can be synthesized by first hydrolyzing the acetoxy group to the corresponding phenol. researchgate.netgoogle.com This 3-hydroxy-3'-iodobenzophenone is a key intermediate. Subsequent etherification or esterification reactions with various alkyl or acyl groups can produce libraries of ether and ester analogs. For example, reacting the intermediate with different alkyl bromides (e.g., ethyl bromide, benzyl (B1604629) bromide) would yield a series of ethers.

Combined Derivatization: For maximum structural diversity, a combination of these strategies can be employed. For instance, the 3'-iodo group could first be transformed via a Suzuki coupling, followed by hydrolysis of the 3-acetoxy group and subsequent etherification, leading to analogs with modifications on both phenyl rings. Such systematic modifications are crucial for exploring the chemical space around the parent compound. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Methodological Frameworks for SAR Analysis

Structure-Activity Relationship (SAR) studies are foundational in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological effects. researchgate.net For the benzophenone (B1666685) class of compounds, SAR analysis elucidates how modifications to the two phenyl rings and the central carbonyl group impact activity. rsc.org This involves synthesizing a series of related compounds and comparing their activities to deduce which chemical groups are essential for function.

When the specific biological target of a compound series is unknown, ligand-based SAR approaches are employed. These methods involve the systematic modification of a lead compound, such as 3-Acetoxy-3'-iodobenzophenone, to map out the structural requirements for activity. By comparing the biological activities of structurally similar molecules, researchers can infer a hypothetical model of the binding site, known as a pharmacophore.

For this compound, a ligand-based SAR study would involve synthesizing analogs with variations at key positions:

The Acetoxy Group: Modifying the acetyl moiety (e.g., replacing it with other esters, a hydroxyl group, or an ether) to probe the importance of its size, electronics, and hydrogen-bonding capability.

The Iodo Group: Replacing the iodine atom with other halogens (F, Cl, Br) or different substituents (e.g., methyl, methoxy) to understand the role of its size, lipophilicity, and electronic influence at the 3'-position.

Ring Positions: Moving the acetoxy and iodo substituents to other positions on the phenyl rings to assess the spatial requirements for activity.

Studies on other benzophenone derivatives have demonstrated the importance of such substitutions for various biological activities, including leishmanicidal and anticancer effects. nih.gov

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, target-based SAR approaches can be utilized. These methods rely on computational tools like molecular docking to predict how a ligand binds to its receptor. acs.org Docking studies with benzophenone derivatives against targets like the multidrug transporter P-glycoprotein (P-gp) have provided insights into their binding modes, suggesting that they interact with specific amino acid residues within the protein's binding cavity. nih.govacs.org

For this compound, if its biological target were identified and structurally characterized, docking studies could:

Predict the most likely binding pose of the molecule within the active site.

Identify key interactions, such as hydrogen bonds formed by the carbonyl or acetoxy oxygen atoms, or hydrophobic interactions involving the phenyl rings.

Explain the observed SAR data, for instance, why an iodo group at the 3'-position is more favorable for activity than at another position.

Guide the rational design of new analogs with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a quantitative evolution of SAR, aiming to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govmdpi.com These statistically derived models can predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

2D-QSAR methods correlate biological activity with physicochemical properties, or "descriptors," derived from the two-dimensional structure of the molecules. scribd.com

Hansch Analysis is a classic QSAR approach that models biological activity as a linear function of physicochemical parameters representing hydrophobicity (π or logP), electronic effects (σ), and steric properties (e.g., molar refractivity, Es). slideshare.net A typical Hansch equation takes the form:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Where C is the concentration required for a given biological effect, and k represents the coefficients determined by regression analysis. QSAR analyses of benzophenone derivatives have successfully used this approach to model activities like antimalarial efficacy, where parameters such as potential energy, dipole moment, and electron affinity were found to govern the activity. nih.govnih.govsemanticscholar.org For CCR5 antagonists based on a related scaffold, Hansch analysis highlighted the importance of lipophilicity and electron-donating substituents for binding affinity. nih.gov

| Substituent | Position | Hydrophobicity (π) | Electronic Effect (σ_meta) | Steric Parameter (Molar Refractivity) |

|---|---|---|---|---|

| Acetoxy (-OCOCH₃) | 3 | -0.64 | +0.39 | 16.86 |

| Iodo (-I) | 3' | +1.12 | +0.35 | 13.94 |

Free-Wilson Analysis is another 2D-QSAR method that assumes the contribution of each substituent to the biological activity of a parent molecule is additive and independent of other substituents. This technique is particularly useful when relevant physicochemical descriptors are unavailable.

3D-QSAR methodologies extend the analysis into three-dimensional space, considering the spatial arrangement of molecular properties. wikipedia.org These methods require the structural alignment of the molecules in a dataset and provide intuitive 3D contour maps that guide structural modifications. nih.govdrugdesign.org

Comparative Molecular Field Analysis (CoMFA) generates a 3D-QSAR model by correlating the biological activity of a set of aligned molecules with their steric and electrostatic interaction fields. slideshare.net These fields are calculated at the intersections of a 3D grid surrounding the molecules. The resulting CoMFA contour maps visualize regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. jmaterenvironsci.com

Steric Maps: Green contours indicate regions where bulky groups enhance activity, while yellow contours show where they are detrimental.

Electrostatic Maps: Blue contours highlight areas where positive charges are favorable, while red contours indicate where negative charges are preferred.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an advancement over CoMFA that, in addition to steric and electrostatic fields, calculates similarity indices for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. slideshare.netnih.gov This often provides a more detailed and interpretable model of the SAR. jmaterenvironsci.com The use of a Gaussian function for distance-dependence makes CoMSIA less sensitive to alignment variations compared to CoMFA.

| Molecular Field | CoMFA | CoMSIA | Description |

|---|---|---|---|

| Steric | ✓ | ✓ | Describes the shape and size of the molecule (van der Waals interactions). |

| Electrostatic | ✓ | ✓ | Describes the distribution of charge in the molecule (Coulombic interactions). |

| Hydrophobic | ✓ | Describes the affinity for non-polar environments. | |

| H-Bond Donor | ✓ | Describes the potential to donate a hydrogen bond. | |

| H-Bond Acceptor | ✓ | Describes the potential to accept a hydrogen bond. |

For a series of compounds including this compound, CoMSIA could reveal, for example, that a hydrogen bond acceptor feature (like the carbonyl oxygen of the acetoxy group) is crucial in a specific region of space for high activity.

Group-Based QSAR (G-QSAR) is a flexible approach that correlates the biological activity with descriptors calculated for specific molecular fragments or groups. vlifesciences.com Unlike 3D-QSAR, G-QSAR does not require a precise 3D alignment of the entire molecule, which can be a significant advantage for structurally diverse datasets. vlifesciences.com

In the context of this compound, a G-QSAR study would involve fragmenting the molecule into defined units, for example:

Fragment 1: The 3-acetoxy-phenyl group

Fragment 2: The carbonyl linker

Fragment 3: The 3'-iodo-phenyl group

Descriptor Selection and Calculation for SAR/QSAR Models

The development of predictive SAR and QSAR models for this compound necessitates the careful selection and calculation of molecular descriptors. These descriptors numerically represent the physicochemical properties of the molecule, which are correlated with its biological activity. Based on studies of related benzophenone derivatives, a combination of 1D, 2D, and 3D descriptors would be employed to build a comprehensive model. nih.gov

Key Descriptor Classes:

Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound, important descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electron affinity. nih.govscialert.net Atomic charges on the carbonyl carbon, the ester oxygen, and the iodine atom are also crucial, as they indicate sites for electrostatic interactions. The electron-withdrawing nature of the iodine substituent and the carbonyl bridge, alongside the electronic influence of the acetoxy group, significantly impacts these parameters.

Steric Descriptors: These describe the size and shape of the molecule. Relevant descriptors include molecular weight, molar volume, and specific steric parameters like Sterimol values, which characterize the dimensions of the substituents. cdnsciencepub.com For 3D-QSAR models, steric fields are calculated around the molecule to map out regions where bulk is favorable or unfavorable for activity.

Hydrophobicity Descriptors: The logarithm of the partition coefficient (log P) is a primary descriptor for hydrophobicity, indicating how the molecule distributes between an oily and an aqueous phase. This is critical for predicting membrane permeability and interaction with hydrophobic pockets in target proteins.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

3D-QSAR Field Descriptors: In methodologies like Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated. For Comparative Molecular Similarity Indices Analysis (CoMSIA), fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors are also included. The acetoxy group's carbonyl oxygen would be a key feature for the hydrogen bond acceptor field.

These descriptors are typically calculated using specialized computational chemistry software that employs quantum mechanics or molecular mechanics methods. nih.gov

| Descriptor Class | Specific Descriptors | Relevance for this compound |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Electron Affinity, Partial Atomic Charges | Governs electrostatic interactions, reactivity, and charge transfer capabilities. Influenced by iodine and acetoxy groups. |

| Steric | Molecular Weight, Molar Volume, Sterimol Parameters | Defines molecular size and shape, influencing how the molecule fits into a biological target. |

| Hydrophobicity | Log P | Crucial for membrane transport and binding to hydrophobic pockets. |

| 3D-QSAR Fields | Steric, Electrostatic, H-bond Acceptor/Donor Fields | Maps the 3D spatial requirements for optimal interaction with a target. The acetoxy group is a key H-bond acceptor. |

Statistical Validation of SAR/QSAR Models

The reliability and predictive power of any developed QSAR model must be rigorously assessed through statistical validation. nih.gov This process ensures that the correlation found is not due to chance and that the model can accurately predict the activity of new, untested compounds. Validation is typically divided into internal and external procedures. nih.govresearchgate.net

Internal Validation: This assesses the robustness and stability of the model using the initial dataset from which it was derived. derpharmachemica.com The most common technique is cross-validation, particularly the leave-one-out (LOO) method. In LOO cross-validation, a single compound is removed from the dataset, a new model is built with the remaining compounds, and this model is used to predict the activity of the removed compound. This process is repeated until every compound has been left out once. The results are used to calculate the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. nih.gov